5H-Oxazolo[3,2-A]pyridin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Oxazolo[3,2-A]pyridin-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid or its derivatives, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a catalyst and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Oxazolo[3,2-A]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[3,2-A]pyridine-5-one under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Oxazolo[3,2-A]pyridine-5-one.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted oxazolo[3,2-A]pyridin-5-OL derivatives.
Wissenschaftliche Forschungsanwendungen
5H-Oxazolo[3,2-A]pyridin-5-OL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5H-Oxazolo[3,2-A]pyridin-5-OL involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Oxazolo[4,5-c]pyridin-2(3H)-one: Similar in structure but differs in the position of the oxazole ring.
Isoxazolopyridines: Compounds containing an isoxazole ring fused to a pyridine ring.
Uniqueness: 5H-Oxazolo[3,2-A]pyridin-5-OL is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
201532-30-1 |
---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
5H-[1,3]oxazolo[3,2-a]pyridin-5-ol |
InChI |
InChI=1S/C7H7NO2/c9-6-2-1-3-7-8(6)4-5-10-7/h1-6,9H |
InChI-Schlüssel |
JJWPRLJAQAEGBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(N2C=COC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.